molecular formula C7H6IN3 B13132826 7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine

7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B13132826
M. Wt: 259.05 g/mol
InChI Key: RABOAAQJQAWIAM-UHFFFAOYSA-N
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Description

7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 7th position and a methyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone, followed by iodination. The reaction conditions often include the use of solvents like DMF (dimethylformamide) and bases like K2CO3 (potassium carbonate) to facilitate the cyclization and iodination steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For example, it may interact with GABA receptors or kinases involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Similar structure but different positioning of nitrogen atoms.

    Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.

    Imidazo[1,5-a]pyridine: Another isomer with a different fusion pattern.

Uniqueness

7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

7-iodo-2-methyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6IN3/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)

InChI Key

RABOAAQJQAWIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)I

Origin of Product

United States

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